1-Ethynyl-3-fluoro-5-(trifluoromethyl)benzene
Overview
Description
1-Ethynyl-3-fluoro-5-(trifluoromethyl)benzene is an organic compound with the molecular formula C9H4F4. This compound is characterized by the presence of an ethynyl group, a fluoro substituent, and a trifluoromethyl group attached to a benzene ring. The trifluoromethyl group is known for its significant impact on the chemical and physical properties of organic molecules, making this compound of interest in various fields of research and industry .
Preparation Methods
The synthesis of 1-Ethynyl-3-fluoro-5-(trifluoromethyl)benzene can be achieved through several synthetic routes. One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions . Another approach involves radical trifluoromethylation, which introduces the trifluoromethyl group into the molecule through radical intermediates . Industrial production methods often rely on these well-established synthetic routes to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-Ethynyl-3-fluoro-5-(trifluoromethyl)benzene undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The fluoro and trifluoromethyl groups can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro and trifluoromethyl positions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols.
Scientific Research Applications
1-Ethynyl-3-fluoro-5-(trifluoromethyl)benzene has a wide range of applications in scientific research:
Biology: The compound’s unique chemical properties make it useful in the study of enzyme interactions and metabolic pathways.
Mechanism of Action
The mechanism by which 1-Ethynyl-3-fluoro-5-(trifluoromethyl)benzene exerts its effects is primarily through its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The ethynyl group can participate in covalent bonding with active sites of enzymes, leading to inhibition or modulation of their activity .
Comparison with Similar Compounds
1-Ethynyl-3-fluoro-5-(trifluoromethyl)benzene can be compared with other similar compounds such as:
1-Ethynyl-3,5-bis(trifluoromethyl)benzene: This compound has two trifluoromethyl groups, which may enhance its chemical stability and lipophilicity compared to this compound.
3,5-Bis(trifluoromethyl)phenylacetylene: Similar in structure but with an acetylene group, this compound is used in similar applications but may have different reactivity and properties.
Trifluoromethylpyridines: These compounds contain a trifluoromethyl group attached to a pyridine ring and are widely used in agrochemicals and pharmaceuticals.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and physical properties, making it valuable in various research and industrial applications.
Properties
IUPAC Name |
1-ethynyl-3-fluoro-5-(trifluoromethyl)benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4F4/c1-2-6-3-7(9(11,12)13)5-8(10)4-6/h1,3-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZANXWOQQDXNERQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC(=CC(=C1)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4F4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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